molecular formula C25H25NO4 B11381835 N-(2-Phenylethyl)-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

N-(2-Phenylethyl)-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide

Cat. No.: B11381835
M. Wt: 403.5 g/mol
InChI Key: QLEGTXSPJNUUAP-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is an organic compound with a complex structure that includes a furochromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can be achieved through multiple synthetic routes. One common method involves the reaction of 2-phenylethylamine with a suitable acylating agent to form the acetamide derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-Phenylethyl)-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenylethyl)acetamide: A simpler analog with similar structural features but lacking the furochromen ring system.

    N-Acetylphenethylamine: Another related compound with potential biological activities.

Uniqueness

N-(2-Phenylethyl)-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide is unique due to its complex structure, which includes a furochromen ring system. This structural complexity may confer unique properties and activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

N-(2-phenylethyl)-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C25H25NO4/c1-14-17(4)29-23-16(3)24-20(12-19(14)23)15(2)21(25(28)30-24)13-22(27)26-11-10-18-8-6-5-7-9-18/h5-9,12H,10-11,13H2,1-4H3,(H,26,27)

InChI Key

QLEGTXSPJNUUAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4)C)C)C

Origin of Product

United States

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